molecular formula C8H7Cl2NO2 B8734759 Benzeneacetamide,  2,6-dichloro--alpha--hydroxy-

Benzeneacetamide, 2,6-dichloro--alpha--hydroxy-

Cat. No.: B8734759
M. Wt: 220.05 g/mol
InChI Key: IFIQCQZSRSSKNS-UHFFFAOYSA-N
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Description

Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a hydroxyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- typically involves the reaction of 2,6-dichloroaniline with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorophenyl)acetonitrile
  • 2-(2,6-Dichlorophenyl)ethanamine
  • 2-(2,6-Dichlorophenyl)acetamide

Uniqueness

Benzeneacetamide, 2,6-dichloro--alpha--hydroxy- is unique due to the presence of both hydroxyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-2-hydroxyacetamide

InChI

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(12)8(11)13/h1-3,7,12H,(H2,11,13)

InChI Key

IFIQCQZSRSSKNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C(=O)N)O)Cl

Origin of Product

United States

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